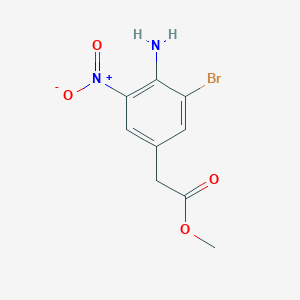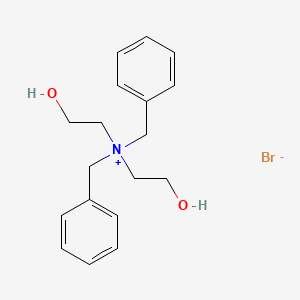
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often patented, general methods include multi-step organic synthesis involving specific reagents and catalysts. Industrial production methods may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond, using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various derivatives and intermediates that can be further utilized in chemical synthesis.
Scientific Research Applications
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.
Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development or as a diagnostic tool, is ongoing.
Industry: It is used in the production of specialty chemicals, materials science, and other industrial applications where its unique properties are beneficial.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity, such as:
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another compound with comparable reactivity and applications.
CID 5362065: Known for its use in similar industrial applications.
CID 5479530: Shares some biochemical properties and research applications.
These comparisons help to understand the distinct properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-6-(2-methylphenoxy)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-10-6-2-3-7-11(10)18-9-5-4-8-12(17)13(14,15)16/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALOLNGWFFNCIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














